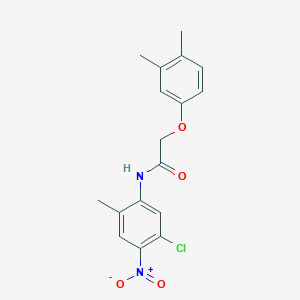![molecular formula C16H15NO2S2 B3967148 3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3967148.png)
3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies. This compound is a derivative of diclofenac, a commonly used NSAID, but with a modified structure that reduces its gastrointestinal toxicity while maintaining its anti-inflammatory properties.
Mecanismo De Acción
3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. However, unlike traditional NSAIDs, this compound selectively targets COX-2 without inhibiting COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress markers in animal models of colitis and neuropathic pain. In addition, this compound has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in laboratory experiments. It has a better safety profile compared to traditional NSAIDs, which reduces the risk of adverse effects on experimental animals. In addition, its selective inhibition of COX-2 allows for a more targeted approach to studying the role of prostaglandins in inflammation and pain. However, one limitation of this compound is that it has not yet been extensively studied in human clinical trials, which limits its applicability to human disease.
Direcciones Futuras
There are several future directions for research on 3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential use in the treatment of chronic pain, which is a major health problem that affects millions of people worldwide. Another area of interest is its potential use in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in human clinical trials.
Aplicaciones Científicas De Investigación
3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied in preclinical models of inflammation and pain. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. In addition, it has been shown to have a better safety profile compared to diclofenac, with reduced gastrointestinal toxicity and no adverse effects on kidney function.
Propiedades
IUPAC Name |
(5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-3-9-17-15(18)14(21-16(17)20)11-12-5-7-13(8-6-12)19-10-4-2/h3-8,11H,1-2,9-10H2/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBWFVQKKZDATG-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[(3,4-dichlorophenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3967083.png)
![methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}-2-furoate](/img/structure/B3967091.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B3967103.png)
![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3967107.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3967111.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B3967112.png)
![methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3967126.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3967129.png)
![3-(4-bromobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967135.png)
![3-(acetylamino)-N-isopropyl-N-[(4-methoxy-1-naphthyl)methyl]propanamide](/img/structure/B3967139.png)
![3-{[(4-chloro-3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3967142.png)

